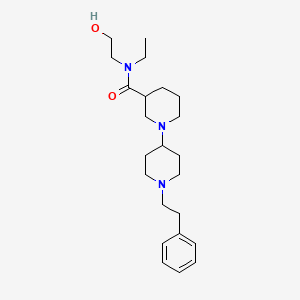
N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as Etomidate, is a potent intravenous anesthetic agent that is widely used in clinical settings. The chemical structure of Etomidate includes two piperidine rings, which make it unique among other anesthetics. The purpose of
Mecanismo De Acción
N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide acts on the gamma-aminobutyric acid (GABA) receptor, which is the main inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to its receptor, leading to hyperpolarization of the neuronal membrane and inhibition of neurotransmitter release. This results in a state of unconsciousness and loss of sensation.
Biochemical and Physiological Effects:
N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has minimal effects on the cardiovascular system and does not cause significant respiratory depression. It also has a low incidence of nausea and vomiting compared to other anesthetic agents. However, it can cause adrenal suppression and inhibit cortisol synthesis, which can lead to adrenal insufficiency in critically ill patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is commonly used in laboratory experiments to induce anesthesia in animal models. Its rapid onset and short duration of action make it an ideal choice for studies that require repeated induction of anesthesia. However, its use in animal experiments has been criticized due to its potential to cause adrenal suppression and alter the stress response.
Direcciones Futuras
The future directions for research on N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide include the development of new analogs with improved pharmacokinetic properties and fewer side effects. In addition, studies are needed to further elucidate the mechanism of action of N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide and its effects on the adrenal gland and stress response. Finally, the use of N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide in clinical practice should be further evaluated to determine its safety and efficacy in various patient populations.
Métodos De Síntesis
The synthesis of N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-(2-phenylethyl)piperidine with ethyl chloroformate, followed by the addition of 2-hydroxyethylamine. The resulting product is purified through recrystallization to obtain pure N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its anesthetic properties and has been used in various clinical settings. It is commonly used for the induction of anesthesia due to its rapid onset of action and short duration of effect. In addition, N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been used for sedation in critically ill patients and for the treatment of refractory status epilepticus.
Propiedades
IUPAC Name |
N-ethyl-N-(2-hydroxyethyl)-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O2/c1-2-25(17-18-27)23(28)21-9-6-13-26(19-21)22-11-15-24(16-12-22)14-10-20-7-4-3-5-8-20/h3-5,7-8,21-22,27H,2,6,9-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPERKZUTCWPCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)C1CCCN(C1)C2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5303235.png)

![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5303243.png)

![5-{2-[3-(2-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303259.png)
![N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5303269.png)
![N-[(2-morpholin-4-yl-1,3-thiazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5303274.png)
![2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5303277.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5303281.png)
![N-[4-(benzoylamino)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5303288.png)

![3-(benzylthio)-6-(3-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5303318.png)
![3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide](/img/structure/B5303325.png)
